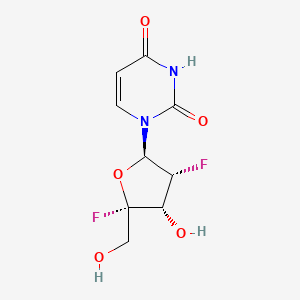
1-((2R,3R,4S,5S)-3,5-二氟-4-羟基-5-(羟甲基)四氢呋喃-2-基)嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H10F2N2O5 and its molecular weight is 264.185. The purity is usually 95%.
BenchChem offers high-quality 1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
理论分析与氟尿嘧啶的比较
一项研究重点关注与查询到的化学物质密切相关的替加氟的理论拉曼光谱和红外光谱,并使用密度泛函理论比较了其分子静电势面、极化率和超极化率与 5-氟尿嘧啶 (5-FU)。这项研究强调了替加氟作为前药对 5-FU 的选择性,强调了其在化学治疗应用中的重要性 (Prasad、Sinha 和 Kumar,2010)。
功能化嘧啶的合成
另一条研究途径涉及从环状草酰化合物合成功能化的 1H-嘧啶,展示了嘧啶衍生物在有机合成中的多功能性。这项工作提出了一种合成各种嘧啶衍生物的方法,展示了该化学物质在合成化学中的相关性 (Altural 等人,1989)。
有机太阳能电池中的应用
该化合物的衍生物已在有机太阳能电池的背景下得到探索。一项具体的研究描述了合成了一种双芴亚甲基官能化的 H 形小分子非富勒烯电子受体,该受体具有有希望的光电特性,并且与常见的电子给体配对时效率令人鼓舞。这突出了其在提高有机太阳能电池效率方面的潜力 (Gupta 等人,2017)。
新型合成方法
有关合成二氢乳清酸的三氟甲基化类似物的研究展示了创造具有在药物化学和药物设计中潜在应用的新化合物的创新方法。这项工作强调了该化合物在合成具有特定官能团的新型分子中的作用 (Sukach 等人,2015)。
抗菌活性
已研究了源自该化学物质的化合物及其抗菌特性。例如,嘧啶衍生物及其金属配合物的合成、表征和抗菌活性评估提供了对其作为抗菌剂的潜力的见解 (Chioma 等人,2018)。
作用机制
Target of Action
HIV-1 Inhibitor-3, also known as “1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione” or “1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione”, is a novel antiretroviral medication .
Mode of Action
The compound acts as an attachment inhibitor , preventing the HIV-1 virus from attaching to host cells . It does this by establishing a stable α-helical conformation with the target sequence and inhibiting the creation of a fused active hexa-helix bundle, thus preventing HIV-1 Env-mediated membrane fusion and viral entry .
Biochemical Pathways
The compound affects the viral entry process , which includes the attachment of the viral gp120 to the CD4 T cell receptor, binding of the gp120 to CCR5 or CXCR4 co-receptors, and fusion of the viral and cellular membranes . By inhibiting the attachment of the virus to the host cell, the compound disrupts this pathway and prevents the virus from entering the cell and replicating.
Pharmacokinetics
It is known that the compound is well-tolerated and virologically active in individuals with multidrug-resistant (mdr) hiv-1 .
Result of Action
The primary result of the compound’s action is the prevention of HIV-1 replication within the host organism. By inhibiting the attachment of the virus to host cells, the compound prevents the virus from entering the cell and using the cell’s machinery to replicate. This can help to control the spread of the virus within the host organism and slow the progression of the disease .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other medications can lead to drug-drug interactions that may affect the compound’s effectiveness . Additionally, the emergence of drug-resistant strains of HIV-1 is a key factor in the failure of antiretroviral treatment, leading to higher odds of disease progression and mortality .
属性
IUPAC Name |
1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O5/c10-5-6(16)9(11,3-14)18-7(5)13-2-1-4(15)12-8(13)17/h1-2,5-7,14,16H,3H2,(H,12,15,17)/t5-,6+,7-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLNPJRBOJRGPS-JVZYCSMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

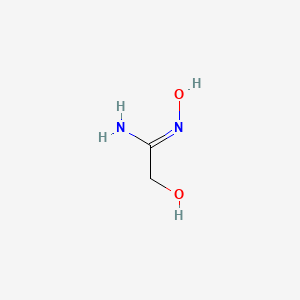
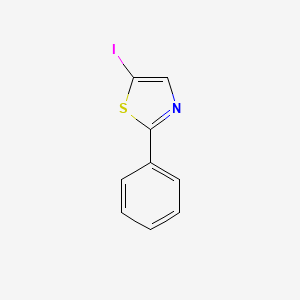
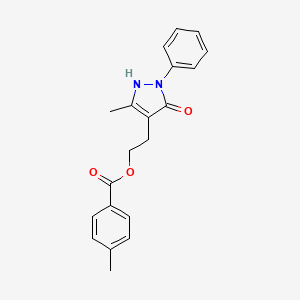


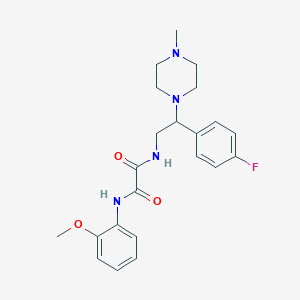
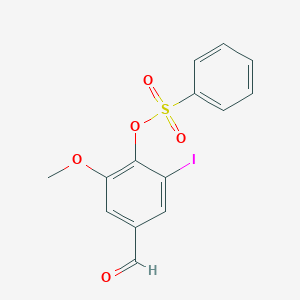
![2-Amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2917157.png)
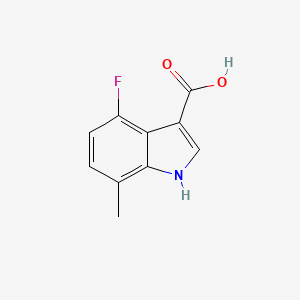
![4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2917161.png)
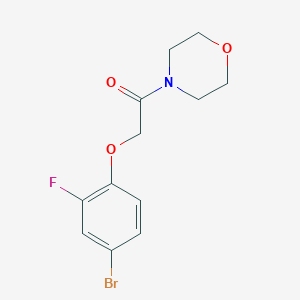
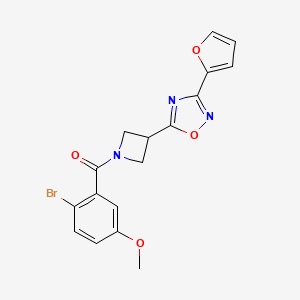
![N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2917164.png)
![Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2917166.png)